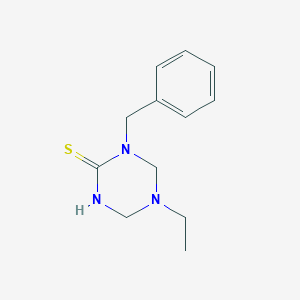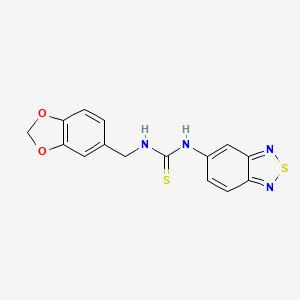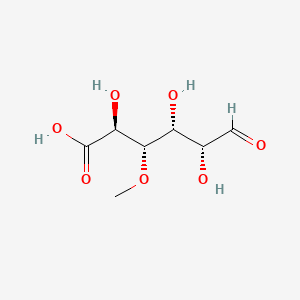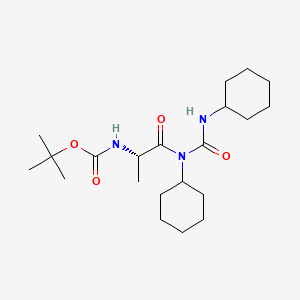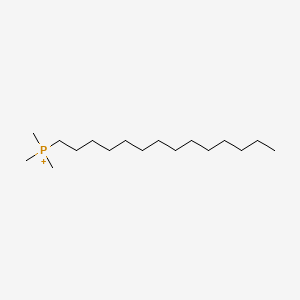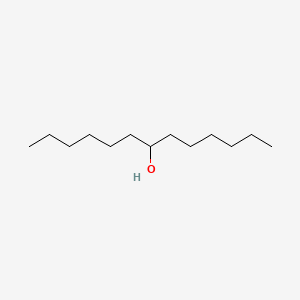
7-トリデカンオール
説明
7-Tridecanol is a fatty alcohol that belongs to the tridecane family. It is a long-chain alcohol that is derived from the hydrolysis of tridecanoic acid. 7-Tridecanol has been extensively studied for its various applications in scientific research.
科学的研究の応用
医薬品
7-トリデカンオール: は、医療研究において生分解性脂肪酸として潜在的な用途を持っています。その無毒性と構造的多様性により、ドラッグデリバリーシステム用の生体適合性材料の合成に使用することができます。 その生分解性により、持続可能な医薬品の開発に適しています {svg_1}.
農業
農業において、7-トリデカンオールはナノ農薬製剤における役割について検討することができます。 その脂肪酸構造は農薬の効力を高め、環境における化学物質全体の負荷を軽減し、持続可能な農業慣行を促進する可能性があります {svg_2}.
材料科学
7-トリデカンオール: は、マクロRAFT剤の合成に使用され、これは表面サイジング剤の製造において不可欠です。 これらの剤は材料の親水性に影響を与え、紙製品の性能を向上させる可能性があり、材料工学におけるその重要性を示しています {svg_3}.
環境科学
7-トリデカンオールの環境科学における用途には、フタル酸エステルの生分解における潜在的な使用が含まれます。 フタル酸エステルは環境汚染物質であり、7-トリデカンオールはこれらの化合物を分解する微生物プロセスの一部となり、環境修復活動を支援する可能性があります {svg_4}.
食品業界
食品業界では、7-トリデカンオールは膜プロセスで用途が見出される可能性があります。これらのプロセスは、食品の保存、ろ過、および濃縮に不可欠です。 これらの技術におけるその役割は、食品加工と安全性の向上につながる可能性があります {svg_5}.
化粧品
7-トリデカンオール: は、化粧品において皮膚コンディショニング剤および可塑剤として使用されるトリアルキルトリメリテートの合成における成分です。 これは、スキンケア製品の保湿特性に貢献し、その質感と伸びを向上させます {svg_6}.
Safety and Hazards
7-Tridecanol may cause long-lasting harmful effects to aquatic life . It is advised to avoid release to the environment . In case of accidental release, personal protective equipment should be used, and adequate ventilation should be ensured . Contact with skin, eyes, or clothing should be avoided . In case of inhalation or ingestion, medical attention should be sought immediately .
特性
IUPAC Name |
tridecan-7-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H28O/c1-3-5-7-9-11-13(14)12-10-8-6-4-2/h13-14H,3-12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWUWHKRBPALTGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(CCCCCC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H28O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60239112 | |
| Record name | 7-Tridecanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60239112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
927-45-7 | |
| Record name | 7-Tridecanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=927-45-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Tridecanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000927457 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-Tridecanol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158536 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 7-Tridecanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60239112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-Tridecanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of 7-tridecanol in atmospheric chemistry?
A1: 7-Tridecanol is a secondary organic aerosol (SOA) precursor. [] SOAs impact climate and air quality, and understanding their formation is crucial. Research using a two-dimensional volatility basis set (2D-VBS) box model demonstrates that 7-tridecanol, alongside other linear oxygenated molecules like n-tridecanal and 2- and 7-tridecanone, significantly contribute to SOA mass yields. [] This suggests that explicitly considering these compounds in atmospheric models can improve SOA predictions.
Q2: Can 7-tridecanol be chemically modified to create new compounds?
A2: Yes, 7-tridecanol can be used as a starting material for synthesizing polyethylene glycol ethers. [] This process involves attaching polyethylene glycol chains to the alcohol group of 7-tridecanol, potentially altering its properties and enabling new applications.
Q3: Does 7-tridecanol occur naturally?
A3: Yes, 7-tridecanol has been identified as a volatile component in the freshwater bryozoan Hyalinella punctata. [] This suggests potential ecological roles for this compound, although further research is needed.
Q4: What are the environmental implications of 7-tridecanol?
A4: While specific data on 7-tridecanol's environmental impact and degradation are limited in the provided research, its presence in a freshwater organism [] and its role as an SOA precursor [] warrant further investigation into its potential ecotoxicological effects and persistence in the environment.
Q5: What analytical techniques are used to study 7-tridecanol?
A5: Gas chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS) are crucial for identifying and quantifying 7-tridecanol in various matrices, including biological samples and atmospheric aerosols. [, ] These techniques provide information about the compound's presence, abundance, and potential interactions with other molecules.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[3-(4-morpholinyl)propyl]-1-[(7-oxo-3,6-dihydro-2H-[1,4]dioxino[2,3-g]quinolin-8-yl)methyl]-3-phenylurea](/img/structure/B1208153.png)
![2-[[2-(1-benzotriazolyl)-1-oxoethyl]-propan-2-ylamino]-2-(2,5-dimethoxyphenyl)-N-(2-furanylmethyl)acetamide](/img/structure/B1208156.png)
![N-[2-[(3-cyano-6-ethoxy-2-quinolinyl)amino]ethyl]propanamide](/img/structure/B1208157.png)
![N'-[2-(cyclopentylamino)-2-oxoethyl]-N'-(3,4-dimethylphenyl)-N-(2-pyridinyl)pentanediamide](/img/structure/B1208158.png)
![3-[(1-cyclopentyl-5-tetrazolyl)-[4-(2-methoxyphenyl)-1-piperazinyl]methyl]-7-methyl-1H-quinolin-2-one](/img/structure/B1208159.png)
![Hexahydro-1-[4-(9-benzyl-9H-fluorene-9-yl)-2-butynyl]-1H-azepine](/img/structure/B1208160.png)
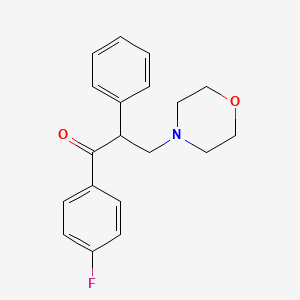
![N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-2,2-bis(trifluoromethyl)butanamide](/img/structure/B1208162.png)
